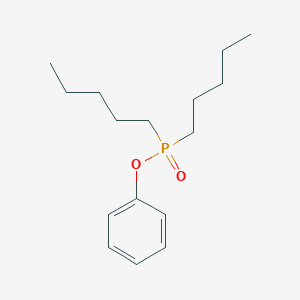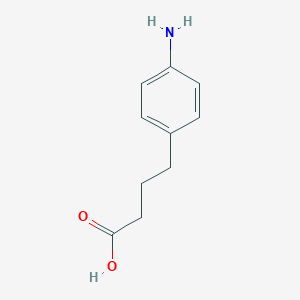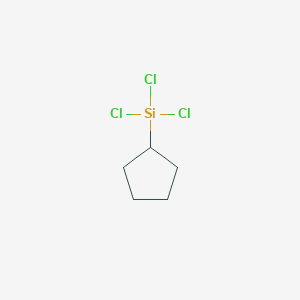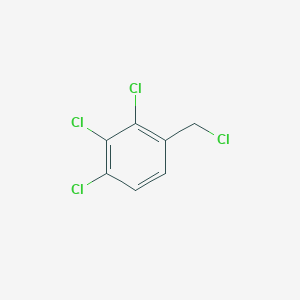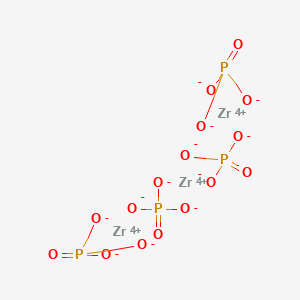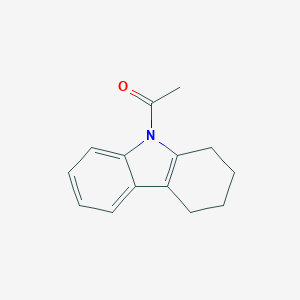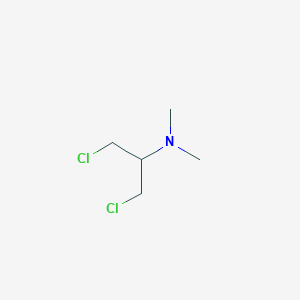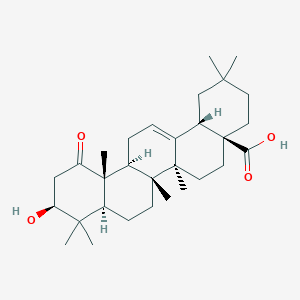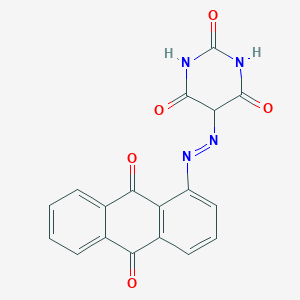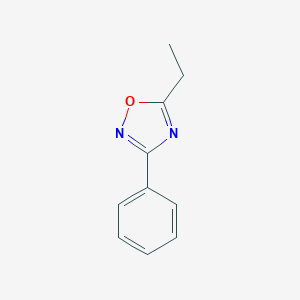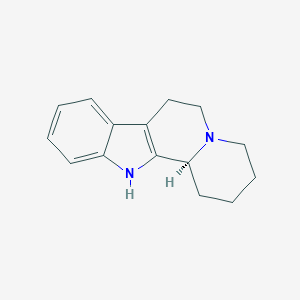
Debromoarborescidine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Debromoarborescidine A (DBA) is a naturally occurring indole alkaloid that is found in various plant species, including the Corynanthe and Tabernaemontana plants. DBA has attracted significant attention from the scientific community due to its potential therapeutic applications and unique chemical structure. In
Mechanism Of Action
The mechanism of action of Debromoarborescidine A is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. Debromoarborescidine A has been shown to inhibit the activity of certain enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Debromoarborescidine A has also been shown to induce the release of reactive oxygen species (ROS), which can cause oxidative stress and ultimately lead to apoptosis in cancer cells.
Biochemical And Physiological Effects
Debromoarborescidine A has several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the growth of cancer cells, and reducing inflammation. Debromoarborescidine A has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One advantage of using Debromoarborescidine A in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various cellular pathways and targets. However, Debromoarborescidine A is a complex molecule that is difficult to synthesize, making it challenging to produce in large quantities for use in experiments. Additionally, Debromoarborescidine A has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Debromoarborescidine A, including exploring its potential as an anti-cancer agent, investigating its neuroprotective effects, and developing more efficient synthesis methods. Researchers are also interested in studying the structure-activity relationship of Debromoarborescidine A, which could lead to the development of more potent and selective analogs. Overall, Debromoarborescidine A has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Debromoarborescidine A can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves creating Debromoarborescidine A from scratch using various chemical reactions, while semi-synthesis involves modifying natural products to produce Debromoarborescidine A. Total synthesis of Debromoarborescidine A is challenging due to its complex structure, and researchers have developed various strategies to overcome these challenges. One of the most successful strategies involves using a cascade reaction to construct the indole ring system, followed by functional group manipulation to create the final product.
Scientific Research Applications
Debromoarborescidine A has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of Debromoarborescidine A is its use as an anti-cancer agent. Studies have shown that Debromoarborescidine A can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Debromoarborescidine A has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
properties
CAS RN |
10252-12-7 |
|---|---|
Product Name |
Debromoarborescidine A |
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
(12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-2,5-6,14,16H,3-4,7-10H2/t14-/m0/s1 |
InChI Key |
OURDZMSSMGUMKR-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Canonical SMILES |
C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
synonyms |
(12bS)-1,2,3,4,6,7,12,12bβ-Octahydroindolo[2,3-a]quinolizine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
